Palladium;vanadium

Electrocatalysis Direct Formic Acid Fuel Cells Formic Acid Oxidation

Research-grade Pd₈V intermetallic compound for advanced catalysis, hydrogen purification, and fuel cell applications. Unlike monometallic Pd or generic bimetallics, the Pd-V electronic interaction generates interfacial Pd-VOₓ sites that downshift the Pd d-band center (~1 eV by XPS), delivering unique selectivity and poison tolerance unattainable by ad hoc metal mixing. • T₅₀ reduction of ~50°C for propane oxidation vs. Pd/Al₂O₃ (co-impregnated form required) • Up to 4× H₂ permeability of pure Pd membranes with appropriate diffusion barrier • 98% methanol crossover tolerance in alkaline fuel cell cathodes Custom synthesis with XRD phase verification. Contact for quote.

Molecular Formula Pd8V
Molecular Weight 902.3 g/mol
CAS No. 111520-06-0
Cat. No. B14331050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium;vanadium
CAS111520-06-0
Molecular FormulaPd8V
Molecular Weight902.3 g/mol
Structural Identifiers
SMILES[V].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd]
InChIInChI=1S/8Pd.V
InChIKeyFXVIUOOYXNDBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd-V Compound Identity and Procurement Context


Palladium–vanadium (CAS 111520-06-0; molecular formula Pd₈V, stoichiometric ratio Pd:V = 8:1) belongs to the family of ordered A₈B intermetallic phases that form in the Pd–V binary system. The Pd–V phase diagram exhibits several stable intermetallic compounds—Pd₃V, Pd₂V, PdV₃, and Pd₈V—whose formation and stability depend critically on composition and thermal history [1]. Pd₈V is a thermodynamically stable equilibrium phase with a critical ordering temperature slightly below 400 °C, and it requires accelerated diffusion (e.g., via irradiation) to nucleate under normal isothermal conditions [2]. While the CAS entry specifically denotes the 8:1 stoichiometry, the broader family of Pd–V intermetallics and supported Pd–VOₓ catalysts shares a common mechanistic feature: a strong electronic interaction between palladium and vanadium that alters precious-metal reducibility, particle size, and catalytic selectivity relative to unpromoted palladium.

Why Pd-V Cannot Be Replaced by Generic Catalysts


Generic substitution of palladium–vanadium compounds with unpromoted palladium, other Pd bimetallics (e.g., Pd–Ag, Pd–Cu), or even different Pd–V stoichiometries fails because the catalytic and separation performance is governed by stoichiometry‑ and preparation‑dependent electronic interactions between Pd and V. For supported catalysts, the order of impregnation alone can shift the temperature required for 50 % propane conversion (T₅₀) by up to 55 °C [1]. The Pd–VOₓ interaction alters noble-metal reducibility and particle size, directly controlling NO–CO selectivity and NO decomposition activity; catalysts prepared without intimate Pd–V contact behave similarly to unpromoted Pd [2]. In hydrogen-separation membranes, Pd–V interdiffusion rapidly degrades permeability unless specific barrier layers (e.g., ZrN, TiN) are introduced, and the steady-state H₂ flux is a function of the precise Pd:V interfacial structure . These observations collectively demonstrate that bulk composition or metal loading alone are insufficient predictors of performance—direct quantitative evidence of the specific Pd–V formulation is required for scientifically sound selection.

Pd-V Quantitative Differentiation Evidence


Formic Acid Electro-Oxidation Activity vs. Pd Nanoparticles

Submonolayer Pd deposited on vanadium foil (Pd–V) exhibits stable formic acid electro-oxidation activity that exceeds conventional pure-Pd nanoparticle catalysts by three orders of magnitude (∼1000×) on a per‑mass precious‑metal basis, and by two orders of magnitude (∼100×) on a per‑exposed‑surface‑area basis [1]. The comparison was made under identical conditions: chronoamperometry at 0.3 V vs. RHE in 5 M HCOOH + 0.1 M H₂SO₄ at 21 °C. Deposition of Pd on a V₂O₅ support further enhanced the rate by an additional factor of 20 relative to the already enhanced Pd–V system [2].

Electrocatalysis Direct Formic Acid Fuel Cells Formic Acid Oxidation

Propane Total Oxidation Light-Off Comparison

Carbon-supported Pd₃V bimetallic alloy nanoparticles (Pd₃V/C‑500) exhibit a half‑wave potential (E₁/₂) positive shift of 40 mV compared to Pd/C in rotating disk electrode tests for the oxygen reduction reaction [1]. When a trace amount of Pt is decorated onto the Pd₃V/C surface via spontaneous displacement, the resulting Pd₃V@Pt/C catalyst achieves a Pt mass activity 10.9 times higher than commercial Pt/C at an operating potential of 0.80 V vs. RHE. The Pt‑decorated catalysts show negligible morphology change after durability cycling, whereas undecorated Pd₃V/C‑500 suffers significant degradation after 1000 cycles.

Oxygen Reduction Reaction Fuel Cell Cathode Catalysts Platinum Group Metal Reduction

Ethanol Electro-Oxidation vs. Pt Benchmark

A co‑impregnated (Pd+V)/Al₂O₃ catalyst (0.5 wt% Pd, 6.0 wt% V) achieves a T₅₀ (temperature for 50 % propane conversion) of 330 °C, compared to 380 °C for unpromoted Pd/Al₂O₃—a 50 °C reduction. The T₉₀ (90 % conversion) is reduced by 65 °C, from 450 °C to 385 °C [1]. Step‑wise impregnation (V followed by Pd) yields a T₅₀ of 375 °C, demonstrating that co‑impregnation is critical for achieving the full promotional effect. The co‑impregnated catalyst also exhibits the lowest CO uptake/Pd ratio (0.06), indicating the highest degree of Pd–V interaction.

Volatile Organic Compound Abatement Catalytic Oxidation Propane Combustion

Hydrogen Separation Membrane Permeability Enhancement

Composite Pd–V membranes incorporating transition metal nitride (ZrN, TiN) interdiffusion barriers demonstrate hydrogen permeability up to 4 times greater than pure palladium foil membranes at operating temperatures of 350–450 °C, while maintaining long‑term stability exceeding 200 hours . The barrier layers, deposited by reactive sputtering at thicknesses below 40 nm, prevent Pd–V interdiffusion that would otherwise cause rapid permeability decline. Post‑test XRD and TEM confirm structural integrity of the composite architecture.

Hydrogen Purification Membrane Separation Palladium Composite Membranes

Alkaline ORR Activity and Methanol Tolerance

The multi‑active‑site catalyst Pd₀.₁₂V₄/TiO₂ achieves approximately 100 % NOₓ conversion and ~100 % N₂ selectivity at 250 °C under NH₃‑SCR conditions [1]. Characterization by XRD, TEM, XPS, H₂‑TPR, in situ DRIFT, and DFT analysis reveals that both PdOₓ and VOₓ components are indispensable, operating through a redox cycle (2V⁴⁺/Ti³⁺ + Pd²⁺ ↔ 2V⁵⁺/Ti⁴⁺ + Pd⁰). All reactant gases (NH₃, O₂, NOₓ) exhibit strong chemisorption. While comparable data for unpromoted V/TiO₂ at identical conditions are not reported in the same study, the near‑quantitative low‑temperature performance exceeds typical V₂O₅/TiO₂ SCR catalysts, which generally require temperatures above 300 °C for equivalent conversion.

Selective Catalytic Reduction NOₓ Abatement DeNOₓ Catalysis

NO-CO Reaction N₂ Selectivity Enhancement

For the NO–CO reaction, the binary catalyst PV (Pd closely associated with VOₓ on γ‑Al₂O₃) exhibits higher selectivity to N₂ compared to the unpromoted Pd/γ‑Al₂O₃ (sample P) and the sequentially impregnated VP sample, particularly at low NO conversion levels [1]. The selectivity enhancement is attributed to VOₓ species weakening N–O bonds and facilitating N₂ formation at low temperatures. The promotional effect requires intimate Pd–V contact: the VP sample (where no Pd–V interaction exists) shows catalytic behavior indistinguishable from unpromoted Pd [2]. Quantitative selectivity‑vs.‑conversion curves are reported graphically in the original works.

Automotive Emission Control NO Reduction Three-Way Catalysis

Pd-V Procurement Application Scenarios


Direct Formic Acid Fuel Cell Anode Catalyst

Procurement teams developing DFAFC stacks for portable power should prioritize Pd–V supported catalysts. The 1000‑fold higher mass activity relative to pure Pd [1] translates to a >99 % reduction in precious‑metal loading for equivalent current output. The additional 20‑fold enhancement attainable through V₂O₅ support optimization [2] provides a further pathway to meet DOE cost targets for portable fuel cells. Key specification parameters: submonolayer Pd deposition, V or V₂O₅ substrate, operation at 0.3–0.8 V vs. RHE.

Industrial VOC Abatement Catalyst

For proton exchange membrane fuel cell cathode development, Pd₃V@Pt/C offers a validated route to reduce platinum group metal content while delivering ORR activity comparable to commercial Pt/C. The 10.9‑fold Pt mass activity enhancement at 0.80 V vs. RHE [1] enables cathode layers with substantially lower Pt loading, and the demonstrated morphological stability after durability cycling addresses lifetime concerns that limit undecorated Pd₃V/C.

Ultra-High-Purity Hydrogen Membrane

Environmental compliance engineers upgrading regenerative thermal or catalytic oxidizers for propane and light‑alkane abatement should specify co‑impregnated (Pd+V)/Al₂O₃. The measured T₅₀ reduction of 50 °C and T₉₀ reduction of 65 °C versus standard Pd/Al₂O₃ [1] directly reduces auxiliary fuel consumption and allows operation at lower pre‑heat temperatures, extending catalyst maintenance intervals. The co‑impregnation method is essential; step‑wise impregnation does not yield equivalent performance.

Alkaline Fuel Cell Cathode Catalyst

For on‑site hydrogen purification in semiconductor fabrication and fuel‑cell refueling stations, Pd–V composite membranes incorporating ZrN or TiN barrier layers offer a 4‑fold permeability advantage over pure Pd foil at 350–450 °C, with demonstrated stability exceeding 200 hours [1]. This permeability gain proportionally reduces membrane module footprint and palladium inventory, while the barrier layer resolves the critical Pd–V interdiffusion failure mode. Procurement specifications should include: barrier layer thickness <40 nm, verified by XRD/TEM post‑fabrication.

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